![molecular formula C19H18N2O B2804293 N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide CAS No. 2411280-26-5](/img/structure/B2804293.png)
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is a chemical compound that belongs to the class of but-2-ynamides. It is a derivative of the well-known analgesic drug, tramadol. N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been found to exhibit potent analgesic effects in animal models.
Wirkmechanismus
The exact mechanism of action of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is not fully understood. However, it is believed to act as an agonist at the mu-opioid receptor and as a serotonin and norepinephrine reuptake inhibitor. This dual mechanism of action is thought to contribute to its potent analgesic effects.
Biochemical and physiological effects:
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been shown to produce a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain. Moreover, it has been shown to inhibit the release of substance P, a neuropeptide that is involved in the transmission of pain signals. These effects are thought to contribute to its analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide in lab experiments include its potent analgesic effects, its ability to produce consistent results across various pain models, and its low toxicity. However, its limitations include its high cost, its limited solubility in aqueous solutions, and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the research on N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide. One direction is to investigate its potential use in the treatment of chronic pain, which is a major health issue affecting millions of people worldwide. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine system, which may have implications for the treatment of addiction and mood disorders. Additionally, further research is needed to elucidate the exact mechanism of action of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide and to develop more efficient and cost-effective synthesis methods.
In conclusion, N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide is a promising compound with potent analgesic effects. Its dual mechanism of action and low toxicity make it an attractive candidate for further research in the field of pain management. However, more research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide involves the reaction of tramadol with propargyl bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps.
Wissenschaftliche Forschungsanwendungen
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide has been extensively studied for its analgesic effects in animal models. It has been shown to exhibit potent analgesic effects in various pain models, including thermal, mechanical, and chemical-induced pain. Moreover, it has been found to be effective in neuropathic pain models, which are often resistant to conventional analgesics.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-5-19(22)21(18-9-10-18)14-15-6-3-7-16(12-15)17-8-4-11-20-13-17/h3-4,6-8,11-13,18H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNKRLHCXRGBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC(=CC=C1)C2=CN=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)
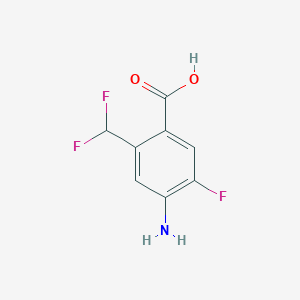
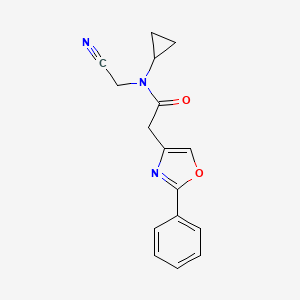
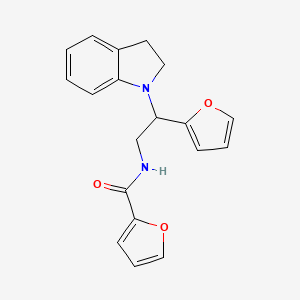
![N-(2,4-dimethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2804220.png)
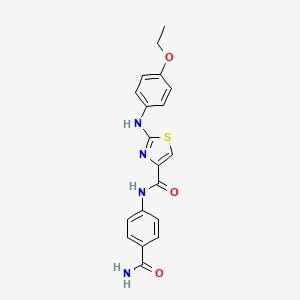
![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2804222.png)
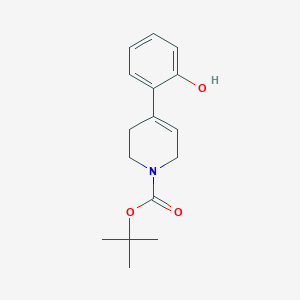

![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)
![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)
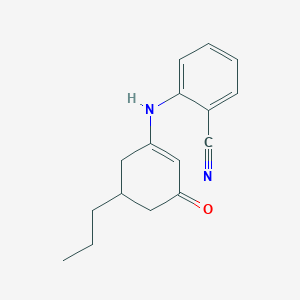
![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2804232.png)